

A Comparative Analysis of MY-875 and Other Microtubule Inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MY-875

Cat. No.: B14858209

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the microtubule inhibitor **MY-875** with other well-established agents in the field: colchicine, combretastatin A-4, and vinca alkaloids. The information presented is supported by experimental data to assist researchers in making informed decisions for their anti-cancer drug development programs.

Introduction to MY-875

MY-875 is a competitive microtubule polymerization inhibitor that exerts its effects by targeting the colchicine binding site on β -tubulin.^[1] This interaction disrupts the formation of microtubules, essential components of the cytoskeleton involved in cell division, leading to apoptosis (programmed cell death) and cell cycle arrest in the G2/M phase.^[1] A notable characteristic of **MY-875** is its ability to activate the Hippo signaling pathway, a key regulator of cell proliferation and apoptosis.^[1]

Quantitative Comparison of Inhibitor Potency

The following tables summarize the inhibitory concentrations (IC₅₀) of **MY-875** and other microtubule inhibitors, providing a quantitative basis for comparison.

Table 1: Inhibition of Tubulin Polymerization

Inhibitor	IC50 (μM) for Tubulin Polymerization	Target Site
MY-875	0.92[1]	Colchicine Binding Site[1]
Colchicine	~3.0 - 10.6	Colchicine Binding Site
Combretastatin A-4	~2-3[2]	Colchicine Binding Site[2]
Vinblastine	~0.54	Vinca Alkaloid Binding Site
Vinorelbine	~0.80	Vinca Alkaloid Binding Site

Table 2: Anti-proliferative Activity (IC50 in μM)

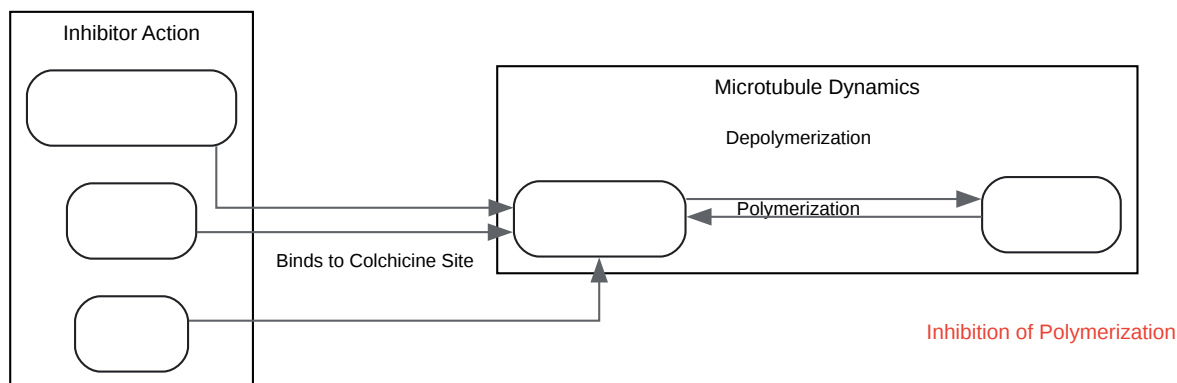
Cancer Cell Line	MY-875	Colchicine	Combretastatin A-4
MCF-7 (Breast)	~0.038	~0.0025[2]	~0.007
A549 (Lung)	Data not available	3.9 nM (0.0039 μM)[2]	1.8 μM
HepG2 (Liver)	Data not available	7.40[3]	3 nM (0.003 μM)[2]
HCT-116 (Colon)	Data not available	9.32[3]	Data not available
8505C (Thyroid)	Data not available	0.02[4]	Data not available
KTC-1 (Thyroid)	Data not available	0.44[4]	Data not available

Note: The IC50 values are compiled from various sources and may not be directly comparable due to different experimental conditions. Direct head-to-head studies are recommended for definitive comparisons.

Mechanism of Action and Signaling Pathways

MY-875 and other colchicine-binding site inhibitors share a primary mechanism of action: the disruption of microtubule dynamics. However, their downstream effects on cellular signaling pathways can vary.

Microtubule Depolymerization

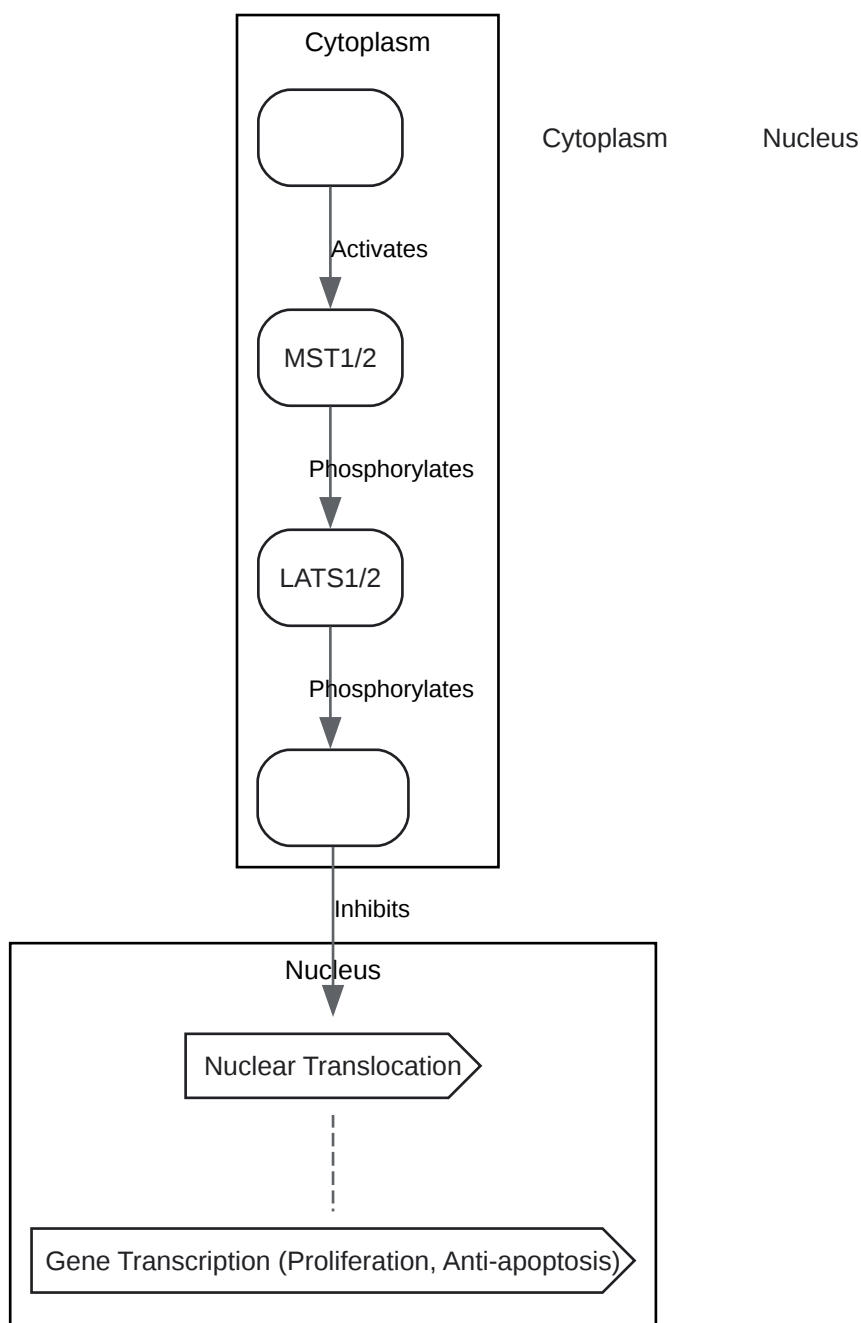


[Click to download full resolution via product page](#)

Caption: Inhibition of microtubule polymerization by colchicine-site binders.

The Hippo Signaling Pathway and MY-875

A distinguishing feature of **MY-875** is its ability to activate the Hippo signaling pathway.^[1] This pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is implicated in cancer development. Activation of the Hippo pathway by **MY-875** leads to the phosphorylation of key downstream effectors, YAP and TAZ, preventing their nuclear translocation and subsequent pro-proliferative and anti-apoptotic gene expression.



[Click to download full resolution via product page](#)

Caption: **MY-875** activates the Hippo signaling pathway.

While the direct effects of colchicine, combretastatin A-4, and vinca alkaloids on the Hippo pathway are not as well-characterized, some studies suggest that colchicine's anti-inflammatory effects may be mediated in part by the activation of AMPK, which can influence

Hippo signaling.[5][6] Further research is needed to fully elucidate the interplay between these inhibitors and the Hippo pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin into microtubules.

Protocol:

- Reagent Preparation:
 - Reconstitute lyophilized tubulin protein (>99% pure) in G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP) to a final concentration of 3 mg/mL.
 - Prepare serial dilutions of the test compounds (**MY-875**, colchicine, etc.) in G-PEM buffer.
- Assay Procedure:
 - Add 100 µL of the reconstituted tubulin solution to each well of a pre-warmed 96-well plate.
 - Add the test compounds at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
 - Immediately place the plate in a microplate reader pre-heated to 37°C.
 - Measure the absorbance at 340 nm every 60 seconds for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
- Data Analysis:
 - Plot the absorbance values against time to generate polymerization curves.

- Determine the rate of polymerization for each compound concentration.
- Calculate the IC₅₀ value, which is the concentration of the inhibitor that reduces the rate of tubulin polymerization by 50% compared to the vehicle control.

Anti-proliferative Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Protocol:

- Cell Culture:
 - Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Compound Treatment:
 - Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
- MTT Addition:
 - Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
- Formazan Solubilization:
 - Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement:
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle control.

- Plot the percentage of viability against the compound concentration and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

- Cell Treatment and Harvesting:
 - Treat cells with the test compounds for the desired time.
 - Harvest the cells by trypsinization and wash with PBS.
- Fixation:
 - Fix the cells in ice-cold 70% ethanol while vortexing gently.
 - Incubate at -20°C for at least 2 hours.
- Staining:
 - Wash the fixed cells with PBS.
 - Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
 - Incubate in the dark at room temperature for 30 minutes.
- Flow Cytometry Analysis:
 - Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
- Data Analysis:
 - Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Flow Cytometry (Annexin V Staining)

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Protocol:

- Cell Treatment and Harvesting:
 - Treat cells with the test compounds.
 - Harvest both adherent and floating cells and wash with cold PBS.
- Staining:
 - Resuspend the cells in 1X Annexin V binding buffer.
 - Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
 - Incubate in the dark at room temperature for 15 minutes.
- Flow Cytometry Analysis:
 - Add more binding buffer and analyze the cells immediately by flow cytometry.
- Data Analysis:
 - Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Competitive Tubulin Binding Assay

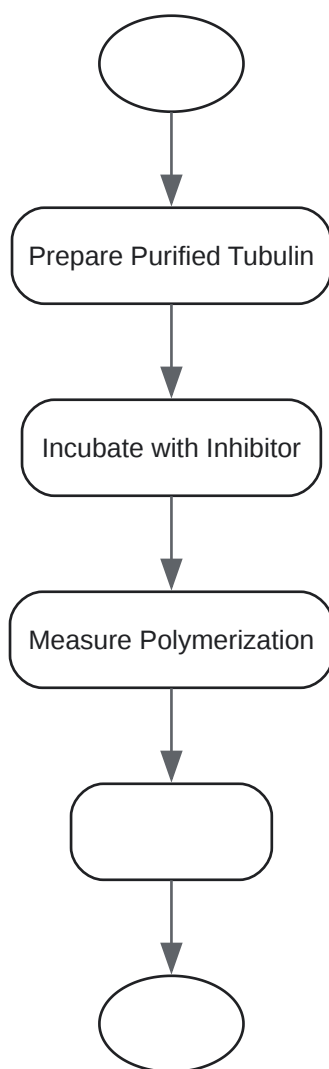
This assay determines if a test compound binds to the same site on tubulin as a known ligand (e.g., colchicine).

Protocol:

- Reagent Preparation:

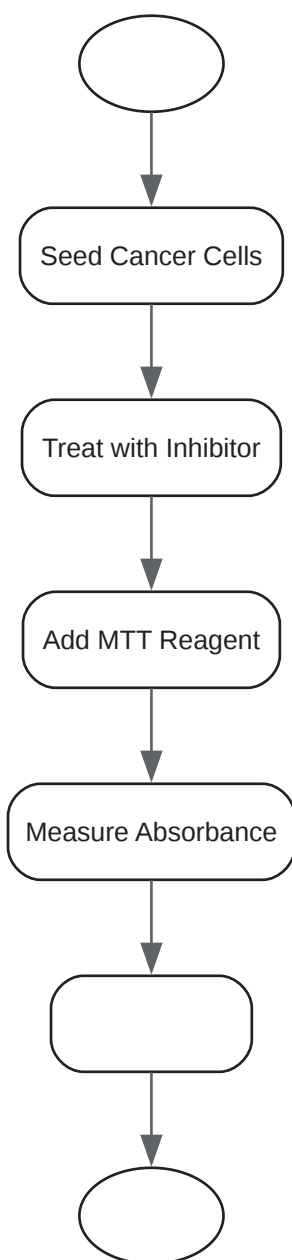
- Prepare purified tubulin.
- Use a radiolabeled ligand (e.g., [^3H]colchicine).
- Prepare serial dilutions of the unlabeled test compound (**MY-875**).
- Binding Reaction:
 - Incubate the tubulin with the radiolabeled ligand in the presence or absence of increasing concentrations of the test compound.
- Separation of Bound and Free Ligand:
 - Separate the tubulin-ligand complex from the free ligand using methods like filtration through a glass fiber filter or size-exclusion chromatography.
- Quantification:
 - Measure the amount of radioactivity in the bound fraction using a scintillation counter.
- Data Analysis:
 - A decrease in the amount of bound radiolabeled ligand in the presence of the test compound indicates competition for the same binding site.
 - Calculate the K_i (inhibition constant) to quantify the binding affinity of the test compound.

Experimental Workflow Diagrams



[Click to download full resolution via product page](#)

Caption: Workflow for Tubulin Polymerization Assay.



[Click to download full resolution via product page](#)

Caption: Workflow for Anti-proliferative (MTT) Assay.

Conclusion

MY-875 is a potent microtubule polymerization inhibitor with a mechanism of action centered on the colchicine binding site. Its demonstrated anti-proliferative activity and unique activation of the Hippo signaling pathway make it a compelling candidate for further investigation in cancer drug development. This guide provides a foundational comparison with other known

microtubule inhibitors. For a definitive assessment of relative potency and efficacy, direct comparative studies under standardized experimental conditions are essential. The provided protocols and diagrams offer a framework for conducting such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-proliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Low Dose Colchicine Anti-Inflammatory Effects Are Transduced By AMP-Activated Protein Kinase (AMPK) - ACR Meeting Abstracts [acrabstracts.org]
- 6. The Hippo Signaling Pathway: The Trader of Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of MY-875 and Other Microtubule Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14858209#comparing-my-875-to-other-known-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com